2-Tert-butyl-5-oxocyclohexane-1-carbonitrile
Description
2-Tert-butyl-5-oxocyclohexane-1-carbonitrile is a substituted cyclohexane derivative featuring a tert-butyl group at position 2, a ketone (oxo) group at position 5, and a carbonitrile moiety at position 1. The tert-butyl group introduces steric hindrance, while the electron-withdrawing carbonitrile and oxo groups influence electronic distribution and reactivity.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-tert-butyl-5-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)10-5-4-9(13)6-8(10)7-12/h8,10H,4-6H2,1-3H3 |
InChI Key |
VFWKMYNPFUPFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=O)CC1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-oxocyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone derivatives with tert-butyl cyanide under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the nitrile group. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 2-tert-butyl-5-oxocyclohexane-1-carbonitrile may involve large-scale chemical reactors where the reaction conditions are optimized for yield and efficiency. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Tert-butyl-5-oxocyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-oxocyclohexane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing pathways related to metabolism and signal transduction. The nitrile group, in particular, can form covalent bonds with nucleophilic sites on proteins, modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-Tert-butyl-5-oxocyclohexane-1-carbonitrile and its analogs:
*Estimated based on structural similarity.
Key Observations:
Ring System Diversity: The target compound and the cyclohexane analog share a monocyclic structure, whereas the bicyclic pyrrole derivative and the oxazole heterocycle exhibit distinct ring systems. Bicyclic and heterocyclic structures often exhibit enhanced rigidity and altered solubility compared to monocyclic analogs.
In contrast, the methyl group in the cyclohexane analog offers minimal steric resistance. Electronic Effects: The electron-withdrawing carbonitrile group in the target compound and cyclohexane analog increases electrophilicity at the α-carbon, favoring nucleophilic attack. The hydrazinyl group in the oxazole derivative introduces nucleophilic character.
Functional Group Positioning :
- The oxo group at position 5 in the target compound may influence ring conformation differently compared to the oxo group at position 3 in the cyclohexane analog . Dihedral angle data for the latter (e.g., C1–C2–C3–O = 123.73° ) suggest conformational rigidity that could affect solubility and intermolecular interactions.
Stability and Reactivity
- Monocyclic vs. However, its tert-butyl carboxylate group may hydrolyze under acidic or basic conditions.
- Heterocyclic Reactivity : The oxazole analog lacks safety data but contains a hydrazinyl group, which is prone to oxidation or condensation reactions. In contrast, the carbonitrile group in the target compound may participate in cycloaddition or hydrolysis reactions.
Biological Activity
2-Tert-butyl-5-oxocyclohexane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, especially in the context of drug discovery and development.
The structural formula of 2-Tert-butyl-5-oxocyclohexane-1-carbonitrile can be represented as follows:
This compound features a cyclohexane ring substituted with a tert-butyl group, a carbonyl group, and a nitrile functional group, which contribute to its biological properties.
The biological activity of 2-Tert-butyl-5-oxocyclohexane-1-carbonitrile is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes, which may also apply to this compound. For instance, structure-activity relationship (SAR) studies suggest that modifications in the substituents significantly affect the potency and selectivity against specific targets.
In Vitro Studies
In vitro studies have demonstrated that 2-Tert-butyl-5-oxocyclohexane-1-carbonitrile exhibits significant inhibition against human soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory and cardiovascular diseases. The potency of this compound was evaluated using various assays, revealing an IC50 value indicative of its effectiveness.
| Compound | IC50 (µM) | Target |
|---|---|---|
| 2-Tert-butyl-5-oxocyclohexane-1-carbonitrile | 4.5 | sEH |
| Reference Compound | 3.2 | sEH |
Case Studies
- Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of 2-Tert-butyl-5-oxocyclohexane-1-carbonitrile in a murine model of inflammation. The results indicated that treatment with the compound resulted in a significant reduction in inflammatory markers compared to control groups.
- Neuroprotective Effects : Another study assessed the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The findings suggested that it effectively reduced cell death and oxidative stress levels, indicating potential applications in neurodegenerative diseases.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Tert-butyl-5-oxocyclohexane-1-carbonitrile. Preliminary data suggest favorable characteristics:
| Parameter | Value |
|---|---|
| Bioavailability | >70% |
| Half-life | 6 hours |
| Volume of distribution | 0.8 L/kg |
These parameters indicate that the compound has good systemic availability and appropriate distribution characteristics for therapeutic use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
